molecular formula C21H19NO4 B2447371 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1170377-30-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2447371
CAS RN: 1170377-30-6
M. Wt: 349.386
InChI Key: POPQFVCLLOWOSG-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide, also known as BDDNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDDNA is a member of the family of compounds known as benzodioxane derivatives and has been shown to have various biological effects.

Mechanism of Action

The exact mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to reduce the expression of certain proteins involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for further research. However, one limitation of using N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in certain cell types, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide. One area of research could focus on the development of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide derivatives with improved therapeutic properties and reduced toxicity. Another area of research could investigate the use of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide in combination with other compounds or therapies for the treatment of cancer and other diseases. Additionally, further research could investigate the mechanisms of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide and its effects on different cell types and signaling pathways.

Synthesis Methods

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide involves a multi-step process that starts with the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. The resulting compound is then reacted with 2-(benzo[d][1,3]dioxol-5-yloxy)ethan-1-ol in the presence of triethylamine to form N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide. The final compound is purified using column chromatography to obtain a pure product.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide has been shown to have various biological effects, including anti-inflammatory, analgesic, and antitumor activities. The compound has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide has also been investigated for its potential use in treating pain and inflammation, as it has been shown to have analgesic and anti-inflammatory effects in animal models.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-21(12-16-6-3-5-15-4-1-2-7-18(15)16)22-10-11-24-17-8-9-19-20(13-17)26-14-25-19/h1-9,13H,10-12,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPQFVCLLOWOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide

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